molecular formula C17H18N4O2S B6982389 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one

2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one

Cat. No.: B6982389
M. Wt: 342.4 g/mol
InChI Key: UNBCZEIURRBKFZ-UHFFFAOYSA-N
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Description

2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one is a complex organic compound that features a quinoline core, a thiadiazole ring, and an oxane substituent

Properties

IUPAC Name

2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-15-9-12(19-14-4-2-1-3-13(14)15)10-18-17-20-16(21-24-17)11-5-7-23-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCZEIURRBKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NSC(=N2)NCC3=CC(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Quinoline Core Construction: The quinoline core is often constructed via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The thiadiazole and quinoline moieties are then coupled using a suitable linker, such as formaldehyde, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Alkylated oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can inhibit enzymes by binding to their active sites, while the oxane ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]amino]methyl]-1H-quinolin-4-one: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-[[[3-(oxan-4-yl)-1,3,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one: Similar structure but with a different thiadiazole isomer.

Uniqueness

The presence of the thiadiazole ring in 2-[[[3-(oxan-4-yl)-1,2,4-thiadiazol-5-yl]amino]methyl]-1H-quinolin-4-one provides unique electronic properties that can enhance its biological activity. Additionally, the oxane ring improves the compound’s solubility, making it more suitable for pharmaceutical applications.

This compound’s unique combination of structural features and reactivity makes it a valuable subject for further research and development in various scientific fields.

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